molecular formula C17H13N3O4 B13453834 8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione

8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione

Cat. No.: B13453834
M. Wt: 323.30 g/mol
InChI Key: XOABBEIDRGTZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in ethanol, using a sodium-bisulfate catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s unique structure allows it to bind effectively to these enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione stands out due to its specific tricyclic structure and the presence of both amino and dioxopiperidinyl groups. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

6-amino-2-(2,6-dioxopiperidin-3-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C17H13N3O4/c18-11-5-4-10-14-8(11)2-1-3-9(14)16(23)20(17(10)24)12-6-7-13(21)19-15(12)22/h1-5,12H,6-7,18H2,(H,19,21,22)

InChI Key

XOABBEIDRGTZGT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O

Origin of Product

United States

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